2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
The compound appears to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The morpholine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . They can also participate in [4+2] annulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-(2-Bromophenylsulfonyl)morpholine, the molecular formula is CHBrNOS and the average mass is 306.176 Da .Scientific Research Applications
- Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its structural features suggest potential interactions with cellular targets, making it a candidate for further study in cancer therapy .
- The compound’s sulfonyl group and isoindoline core may contribute to anti-inflammatory effects. Studies have explored its impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
- Some investigations suggest that this compound exhibits antioxidant properties. Researchers have studied its ability to scavenge free radicals and protect cells from oxidative stress .
- The morpholine moiety in the compound has drawn attention for its potential neuroprotective effects. Studies have explored its role in preventing neuronal damage and promoting brain health .
- Chemists have utilized this compound in organic synthesis due to its unique structure. It can serve as a building block for creating more complex molecules, making it valuable in drug discovery and material science .
- Researchers have included this compound in pharmacological screenings to assess its interactions with various biological targets. Its diverse chemical features make it an interesting candidate for drug development .
Anticancer Potential
Anti-inflammatory Properties
Antioxidant Activity
Neuroprotection
Organic Synthesis
Pharmacological Screening
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that isoindoline derivatives, which this compound is a part of, have been found to interact with various receptors and have shown diverse biological activities .
Mode of Action
Isoindoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.
Biochemical Pathways
Given the broad range of biological activities associated with isoindoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the diverse biological activities associated with isoindoline derivatives , it can be inferred that the compound likely induces a range of molecular and cellular changes contributing to these effects.
properties
IUPAC Name |
2-(2-morpholin-4-ylsulfonylethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-11-3-1-2-4-12(11)14(18)16(13)7-10-22(19,20)15-5-8-21-9-6-15/h1-4H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEIQOGSYKUHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.